(4-Chloro-benzyl)-cyclobutyl-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c12-10-6-4-9(5-7-10)8-13-11-2-1-3-11/h4-7,11,13H,1-3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQPTSKQNZIDCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454642 | |
| Record name | (4-CHLORO-BENZYL)-CYCLOBUTYL-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177721-97-0 | |
| Record name | (4-CHLORO-BENZYL)-CYCLOBUTYL-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloro Benzyl Cyclobutyl Amine and Analogues
Established Synthetic Routes to Substituted Cyclobutyl Amines
The synthesis of substituted cyclobutylamines can be achieved through several well-established chemical transformations. These routes primarily involve nucleophilic substitution, reductive amination, and multi-component reactions.
Nucleophilic Substitution Reactions
Nucleophilic substitution represents a direct and fundamental approach for the synthesis of amines. In the context of producing (4-Chloro-benzyl)-cyclobutyl-amine, this would typically involve the reaction of cyclobutylamine (B51885) with 4-chlorobenzyl halide. The lone pair of electrons on the nitrogen atom of cyclobutylamine acts as a nucleophile, attacking the electrophilic benzylic carbon of the 4-chlorobenzyl halide and displacing the halide to form the desired product. youtube.com A general representation of this reaction is the synthesis of (4-Chloro-benzyl)-methyl-amine, where methylamine (B109427) is used as the nucleophile to react with 4-chlorobenzyl chloride. chemicalbook.com
The efficiency of this SN2 reaction is influenced by factors such as the nature of the leaving group (e.g., I > Br > Cl), the solvent, and the reaction temperature. To drive the reaction to completion and minimize the formation of dialkylated byproducts, it is common to use an excess of the amine or to add a non-nucleophilic base to neutralize the hydrogen halide formed during the reaction. youtube.comchemicalbook.com
Reductive Amination Strategies
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. This two-step, one-pot process involves the initial formation of an imine or enamine from the reaction of an amine with a ketone or aldehyde, followed by the in-situ reduction of this intermediate to the corresponding amine.
For the synthesis of this compound, this strategy would employ cyclobutanone (B123998) and 4-chlorobenzylamine (B54526). The reaction is typically carried out in the presence of a mild reducing agent, such as sodium borohydride (B1222165) (NaBH4) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). The latter is often preferred as it is less reactive towards the carbonyl starting material and more selective for the protonated imine intermediate, which helps to minimize side reactions. A proposed synthesis of a 3-aryl-1-aminocyclobutane product involves the reductive amination of a cyclobutanone with an amine using NaBH3CN. calstate.edu
The reductive amination of cyclopentanone (B42830) to cyclopentylamine (B150401) has been studied using various heterogeneous catalysts, which could be applicable to cyclobutanone systems as well. researchgate.net
Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates substantial portions of all the starting materials. beilstein-journals.orgmdpi.com This approach offers advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. mdpi.comnih.gov
While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to generate related structures. For instance, a Petasis (borono-Mannich) reaction could potentially be adapted. This would involve the reaction of cyclobutylamine, 4-chlorobenzaldehyde, and a suitable boronic acid derivative. nih.gov The development of new MCRs for the construction of cyclobutane-containing scaffolds is an active area of research. researchgate.net
Incorporation of the Cyclobutyl Substituent via Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Palladium-Catalyzed α-Arylation Approaches
Palladium-catalyzed α-arylation of amines is a powerful method for the direct formation of a bond between an aromatic ring and the carbon atom alpha to the nitrogen. escholarship.orgosti.gov This approach has been successfully applied to the arylation of various cyclic amines. nih.govorgsyn.org
In the context of synthesizing precursors to this compound, one could envision the α-arylation of a suitably protected cyclobutylamine with a 4-chlorophenyl halide. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. nih.gov A proposed palladium-catalyzed C-H arylation of cyclobutylamine using a transient directing group aims to form a cis-3-arylcyclobutan-1-amine product in a single step. calstate.edu
Challenges in the α-arylation of small rings like cyclobutane (B1203170) include the potential for β-hydride elimination and other side reactions. However, careful optimization of the reaction conditions, including the catalyst, ligand, base, and solvent, can lead to high yields of the desired arylated products. escholarship.org
Other Metal-Catalyzed Coupling Methodologies
Besides palladium, other transition metals such as rhodium have been utilized in cross-coupling reactions to synthesize substituted cyclobutanes. nih.gov For instance, rhodium-catalyzed asymmetric carbometallation of cyclobutenes with arylboronic acids has been reported to produce chiral cyclobutane derivatives with high stereoselectivity. nih.gov These methods expand the toolbox for creating complex cyclobutane-containing molecules.
The development of transition-metal-catalyzed cross-coupling reactions involving the cleavage of ammonium (B1175870) C-N bonds also presents new possibilities for the synthesis of complex amines. nih.gov
Stereoselective Synthesis of this compound and its Stereoisomers
The creation of specific stereoisomers of this compound is crucial as different spatial arrangements of atoms can lead to vastly different biological activities. Three primary strategies are employed to achieve this: the use of chiral auxiliaries, asymmetric catalysis, and enzymatic synthesis.
Chiral auxiliary-based synthesis is a powerful method for introducing chirality into a molecule. This strategy involves temporarily incorporating a chiral molecule (the auxiliary) to direct a subsequent chemical reaction to proceed with a specific stereochemical outcome. Once the desired chirality is established, the auxiliary is removed.
A common approach involves the use of α-chiral azides and o-Me-aromatic acetylenes in an AT-CuAAC (asymmetric terminal copper-catalyzed azide-alkyne cycloaddition) reaction. nih.gov This method allows for the synthesis of mechanically planar chiral rotaxanes with high enantiopurity (≥93% e.e.). nih.gov Another example is the use of (4S)-benzyl-1,3-thiazolidin-2-one as a chiral auxiliary in aldol (B89426) reactions with aromatic aldehydes, which yields 'Evans syn' aldol products with good diastereoselectivity. scielo.org.mx The chiral auxiliary can then be easily removed under mild conditions. scielo.org.mx
Ellman's sulfinamide is another widely used chiral auxiliary. For instance, in the asymmetric synthesis of apremilast (B1683926), tert-butanesulfinamide is used to direct the stereoselective addition of a nucleophile to a chiral sulfinyl imine, achieving high diastereoselectivity. mdpi.comresearchgate.net The auxiliary is subsequently removed with HCl/MeOH to yield the desired chiral amine. mdpi.comresearchgate.net
| Chiral Auxiliary | Application | Key Features |
| α-chiral azides | Asymmetric terminal copper-catalyzed azide-alkyne cycloaddition (AT-CuAAC) | Synthesis of mechanically planar chiral rotaxanes in high enantiopurity (≥93% e.e.). nih.gov |
| (4S)-benzyl-1,3-thiazolidin-2-one | Asymmetric aldol reactions | Good diastereoselectivity for 'Evans syn' aldol products; easily removable. scielo.org.mx |
| tert-Butanesulfinamide (Ellman's Auxiliary) | Asymmetric synthesis of chiral amines | High diastereoselectivity in nucleophilic additions to chiral sulfinyl imines. mdpi.comresearchgate.net |
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach is highly efficient and atom-economical.
One notable example is the palladium-catalyzed Miyaura 1,4-conjugate addition of phenylboronic acid to cyclohexenone, which is a key step in the synthesis of cis- and trans-3-arylcyclohexylamines. nih.gov The resulting ketone can be stereoselectively reduced to either the axial or equatorial alcohol with excellent diastereoselectivity. nih.gov Similarly, asymmetric allylation of imines, catalyzed by chiral BINOL-derived catalysts, provides access to enantioenriched homoallylic amines with high yields and enantioselectivities. nih.gov
Ruthenium-catalyzed asymmetric hydrogenation of β-keto esters is another powerful technique used to establish chirality, as demonstrated in the synthesis of sitagliptin. mdpi.com This method provides the key chiral intermediate with high enantiomeric excess.
Enzymes are highly specific and efficient catalysts that can perform complex chemical transformations with exquisite regio- and stereoselectivity under mild conditions. Biocatalysis has emerged as a greener and more sustainable alternative to traditional chemical methods. mdpi.com
Ketoreductases (KREDs) are widely used for the asymmetric reduction of prochiral ketones to chiral secondary alcohols. nih.gov For example, engineered imine reductases (IREDs) have been employed in the synthesis of abrocitinib, a Janus kinase 1 (JAK1) inhibitor, through the reductive amination of a cyclobutanone derivative. mdpi.com This enzymatic step demonstrated a significant improvement in performance over the wild-type enzyme. mdpi.com
Transaminases are another important class of enzymes for the synthesis of chiral amines. mdpi.com Although their application in the synthesis of apremilast has been challenging, they are widely used for producing other chiral aliphatic amines. researchgate.net Lipases can also be used for the kinetic resolution of chiral alcohols and amines through selective acylation. nih.gov
Derivatization Strategies for Analogues of this compound
Derivatization is a chemical modification process used to create analogues of a parent compound. researchgate.net This allows for the exploration of structure-activity relationships and the optimization of pharmacological properties. For this compound, derivatization can be targeted at either the benzyl (B1604629) moiety or the cyclobutyl ring.
The benzyl group of this compound can be modified in various ways to influence its interaction with biological targets. One common strategy is derivatization with benzoyl chloride, which reacts with primary and secondary amines to form benzamides. nih.govchromatographyonline.com This method is widely used in metabolomics to improve the chromatographic and mass spectrometric properties of analytes. nih.govnih.gov
The electronic properties of the benzyl ring can be altered by introducing different substituents. For example, enzymatic synthesis has been used to create various benzyl acetate (B1210297) derivatives with different functional groups on the aromatic ring, such as hydroxyl, methoxy (B1213986), and nitro groups. mdpi.com These modifications can significantly impact the biological activity and physical properties of the molecule.
| Derivatization Reagent | Functional Group Targeted | Purpose |
| Benzoyl Chloride | Primary and secondary amines | Improves chromatographic separation and mass spectrometric detection. nih.govchromatographyonline.comnih.gov |
| Vinyl Acetate (Enzymatic) | Benzyl alcohols | Creates esters with varied electronic and steric properties. mdpi.com |
A sequential C-H/C-C functionalization strategy has been developed for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones. nih.govresearchgate.net This method involves a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes a palladium-catalyzed C-C cleavage and functionalization with various coupling partners. nih.govresearchgate.net This allows for the installation of aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane ring with exclusive cis-selectivity. nih.gov
The resulting functionalized cyclobutyl ketones can be further converted into a wide range of other functional groups, including amides and esters, providing access to a diverse library of analogues. nih.govresearchgate.net The cyclobutyl ring has been shown to be an important structural motif in several drug candidates, where it can serve as a conformationally restricted linker or an aryl isostere. nih.govnih.gov
Nitrogen Atom Functionalization
The introduction of the 4-chlorobenzyl group onto the nitrogen atom of cyclobutylamine or the formation of the C-N bond through the reaction of cyclobutanone and 4-chlorobenzylamine are pivotal steps in the synthesis of this compound. These methodologies allow for the direct formation of the desired secondary amine with high efficiency.
Reductive amination stands out as a widely used and versatile method for the synthesis of amines. researchgate.net This reaction involves the initial formation of an imine or enamine intermediate from the condensation of a carbonyl compound and an amine, followed by in-situ reduction to the corresponding amine. researchgate.netsigmaaldrich.com For the synthesis of this compound, two main reductive amination pathways can be envisioned: the reaction of cyclobutanone with 4-chlorobenzylamine or the reaction of cyclobutylamine with 4-chlorobenzaldehyde.
The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, leading to a hemiaminal intermediate. Subsequent dehydration yields an iminium ion, which is then reduced by a suitable reducing agent. sigmaaldrich.com A variety of reducing agents can be employed, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices in laboratory settings. sigmaaldrich.comorganic-chemistry.org Catalytic hydrogenation over palladium or nickel catalysts is also a viable, and often more environmentally friendly, option. organic-chemistry.org
The reaction is typically carried out in a suitable solvent, such as methanol, ethanol, or dichloromethane, at room temperature or with gentle heating. organic-chemistry.org The choice of reducing agent is crucial; for instance, sodium cyanoborohydride is particularly effective as it is less reactive towards the starting carbonyl compound compared to the intermediate iminium ion. researchgate.net
A study on the reductive amination of aromatic aldehydes on cobalt-containing composites demonstrated that N-butyl-N-p-chlorobenzylamine could be synthesized from p-chlorobenzaldehyde and n-butylamine with yields ranging from 60-89% under hydrogen pressure. mdpi.com While this specific example does not involve a cyclobutyl group, it highlights the feasibility of the reductive amination of a halogenated benzaldehyde.
Direct N-alkylation of a primary amine with an alkyl halide is another fundamental approach to synthesizing secondary amines. In the context of producing this compound, this would involve the reaction of cyclobutylamine with a 4-chlorobenzyl halide, such as 4-chlorobenzyl chloride or 4-chlorobenzyl bromide.
This SN2 reaction is typically carried out in a polar aprotic solvent, and often in the presence of a base to neutralize the hydrogen halide formed during the reaction. The base prevents the protonation of the starting amine, which would render it non-nucleophilic. Common bases include triethylamine, diisopropylethylamine, or inorganic bases like potassium carbonate. A potential drawback of this method is the possibility of over-alkylation, leading to the formation of the tertiary amine and quaternary ammonium salt. However, by carefully controlling the stoichiometry of the reactants, the desired secondary amine can be obtained as the major product.
While a specific protocol for the N-alkylation of cyclobutylamine with 4-chlorobenzyl chloride was not found in the searched literature, the general principles of N-alkylation are well-established. For example, the synthesis of N-benzyl-4,6-dimethylpyridine-2-amine has been reported with a 96% yield. nih.gov
Data Tables
The following table outlines the potential synthetic routes for this compound and a representative analogue, including the starting materials, general reaction conditions, and expected outcomes based on established chemical principles.
| Product | Starting Material 1 | Starting Material 2 | Reaction Type | Common Reagents/Conditions | Representative Yield |
| This compound | Cyclobutanone | 4-Chlorobenzylamine | Reductive Amination | NaBH₃CN, Methanol, rt | Not Reported |
| This compound | Cyclobutylamine | 4-Chlorobenzaldehyde | Reductive Amination | NaBH(OAc)₃, Dichloromethane, rt | Not Reported |
| This compound | Cyclobutylamine | 4-Chlorobenzyl chloride | N-Alkylation | K₂CO₃, Acetonitrile (B52724), reflux | Not Reported |
| N-Butyl-N-p-chlorobenzylamine | p-Chlorobenzaldehyde | n-Butylamine | Reductive Amination | Co-containing composite, H₂, 100 °C | 60-89% mdpi.com |
Structural Features and Conformational Analysis of 4 Chloro Benzyl Cyclobutyl Amine
Conformational Preferences of the Cyclobutane (B1203170) Ring in the Context of Amine Substitution
The cyclobutane ring is not planar but exists in a puckered conformation to alleviate the strain from eclipsing interactions between hydrogen atoms on adjacent carbon atoms. baranlab.org This puckering is a dynamic equilibrium between two equivalent bent conformations. The presence of a substituent, such as an amine group, on the cyclobutane ring influences this conformational preference.
Studies on substituted cyclobutanes have shown that the ring can adopt either a puckered or a more planar conformation depending on the nature and position of the substituents. acs.org For a monosubstituted cyclobutane like cyclobutylamine (B51885), the substituent can occupy either an axial or an equatorial position. The equatorial position is generally favored to minimize steric interactions. In the case of (4-Chloro-benzyl)-cyclobutyl-amine, the large (4-Chloro-benzyl)amino group would strongly prefer the equatorial position on the puckered cyclobutane ring to minimize steric hindrance. This preference for an equatorial position can, in turn, influence the degree of puckering of the cyclobutane ring itself. acs.org
The introduction of a cyclobutane ring into a molecule is a known strategy to introduce conformational restriction. nih.gov By replacing a more flexible alkyl chain with a cyclobutane moiety, the number of accessible conformations is significantly reduced. This has implications for how the molecule can interact with other molecules, for instance, in a biological context.
Influence of the 4-Chloro-benzyl Group on Overall Molecular Geometry
The 4-chlorobenzyl group is a significant structural feature of this compound. It consists of a benzene (B151609) ring substituted with a chlorine atom at the para position and a methylene (B1212753) (-CH2-) group that links to the amine nitrogen. The benzene ring itself is planar. The chlorine atom, being electronegative, will draw electron density from the benzene ring, influencing its electronic properties. ung.edu
The large size of both the cyclobutyl group and the 4-chlorobenzyl group will lead to steric hindrance, which will dictate their relative orientation. The molecule will adopt a conformation that minimizes these steric clashes. This could involve rotation around the C-N and N-benzyl bonds to find the most stable arrangement. The final three-dimensional shape of the molecule is a result of the interplay between the puckered nature of the cyclobutane ring, the planar 4-chlorobenzyl group, and the trigonal pyramidal geometry of the amine nitrogen. sydney.edu.au
Spectroscopic Characterization for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for elucidating the structure of this compound.
¹H NMR: The ¹H NMR spectrum would show distinct signals for the different types of protons in the molecule. The aromatic protons of the 4-chlorobenzyl group would typically appear as two doublets in the region of 7.0-7.5 ppm, a characteristic pattern for a 1,4-disubstituted benzene ring. rsc.org The benzylic protons (-CH₂-) would likely appear as a singlet or a multiplet, depending on coupling with the amine proton, in the range of 3.5-4.5 ppm. rsc.org The protons on the cyclobutane ring would give rise to complex multiplets in the aliphatic region (typically 1.5-2.5 ppm) due to complex spin-spin coupling with each other. The amine proton (N-H) would appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration.
¹³C NMR: The ¹³C NMR spectrum would provide information about the carbon skeleton. The carbon atoms of the 4-chlorobenzyl group would show signals in the aromatic region (around 120-140 ppm), with the carbon attached to the chlorine atom appearing at a distinct chemical shift. rsc.org The benzylic carbon would be observed in the range of 40-50 ppm. The carbons of the cyclobutane ring would appear in the aliphatic region (typically 20-40 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic (C-H) | 7.0 - 7.5 (d, 4H) | 128 - 133 |
| Aromatic (C-Cl) | - | 132 - 136 |
| Benzylic (CH₂) | 3.5 - 4.5 (s, 2H) | 45 - 55 |
| Cyclobutane (CH-N) | 2.5 - 3.5 (m, 1H) | 50 - 60 |
| Cyclobutane (CH₂) | 1.5 - 2.5 (m, 6H) | 20 - 40 |
| Amine (N-H) | Variable (br s, 1H) | - |
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₁H₁₄ClN), the expected molecular weight is approximately 195.69 g/mol . hxchem.net In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 195 and 197 with a characteristic 3:1 intensity ratio, which is indicative of the presence of a single chlorine atom.
Common fragmentation pathways would likely involve the cleavage of the C-N bonds. This could lead to the formation of a 4-chlorobenzyl cation (m/z 125/127) and a cyclobutylaminyl radical, or a cyclobutyl cation (m/z 55) and a (4-chlorobenzyl)amine radical. The observation of these and other fragment ions would provide strong evidence for the proposed structure.
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
IR Spectroscopy: The IR spectrum of this compound would exhibit a characteristic N-H stretching vibration for the secondary amine in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C=C stretching vibrations of the benzene ring would appear in the 1450-1600 cm⁻¹ region. A strong absorption corresponding to the C-Cl stretching vibration would be expected in the fingerprint region, typically around 600-800 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the benzene ring often gives a strong Raman signal. The C-H and N-H stretching vibrations would also be visible. researchgate.netnih.gov
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (amine) | Stretching | 3300 - 3500 |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=C (aromatic) | Stretching | 1450 - 1600 |
| C-N | Stretching | 1000 - 1250 |
| C-Cl | Stretching | 600 - 800 |
X-ray Crystallography for Solid-State Structural Determination
While spectroscopic methods provide valuable information about the structure and connectivity of this compound, X-ray crystallography provides the most definitive three-dimensional structure of the molecule in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles.
An X-ray crystal structure would confirm the puckered conformation of the cyclobutane ring and determine the exact degree of puckering. acs.org It would also definitively show the preferred orientation of the (4-chlorobenzyl)amino substituent, which is expected to be in the equatorial position. Furthermore, the crystal structure would reveal the precise geometry around the nitrogen atom and the relative orientation of the cyclobutyl and 4-chlorobenzyl groups. mdpi.com Intermolecular interactions, such as hydrogen bonding involving the amine proton and the nitrogen lone pair, which dictate the packing of the molecules in the crystal lattice, would also be elucidated. researchgate.net
Structure Activity Relationship Sar Studies of 4 Chloro Benzyl Cyclobutyl Amine Analogues
Elucidation of Key Pharmacophoric Elements within the (4-Chloro-benzyl)-cyclobutyl-amine Scaffold
The fundamental pharmacophore of the this compound scaffold consists of three key elements:
An aromatic ring with a halogen substituent: The 4-chlorobenzyl moiety often engages in hydrophobic and halogen bonding interactions within receptor binding pockets. The chlorine atom at the para position is crucial for modulating electronic properties and can enhance binding affinity.
A hydrophobic aliphatic core: The cyclobutyl ring serves as a rigid spacer, correctly orienting the aromatic ring and the amine group for optimal interaction with a biological target. Its three-dimensional structure is a critical determinant of activity. nih.gov
A basic nitrogen atom: The amine group is typically protonated at physiological pH, allowing it to form key ionic interactions or hydrogen bonds with acidic residues in a receptor or enzyme active site.
These three components create a specific spatial arrangement of hydrophobic, electronic, and hydrogen-bonding features that are essential for biological activity.
Impact of Chiral Centers on Biological Activity
The introduction of chiral centers, particularly within the cyclobutyl ring or through substitution on the amine nitrogen, can have a profound impact on biological activity. The puckered, non-planar conformation of the cyclobutyl ring can lead to different spatial projections of substituents. For instance, in related cyclobutyl-containing compounds, the trans-isomer has been shown to be more active than the cis-isomer because it allows for a more favorable orientation of the functional groups for hydrogen bonding. nih.gov The stereochemistry of substituents on the cyclobutyl ring can direct the amine side-chain into a favorable position within a binding pocket, enhancing potency. nih.gov
Exploration of Substituent Effects on the 4-Chloro-benzyl Moiety
The 4-chloro-benzyl group is a critical component, and modifications to it significantly alter activity. The chlorine atom at the para-position is an electron-withdrawing group, which influences the electronics of the entire molecule.
Position of the Halogen: Moving the chlorine to the ortho or meta positions, or replacing it with other halogens like fluorine or bromine, can modulate both potency and selectivity by altering the electronic distribution and steric profile.
Nature of the Substituent: Replacing the chlorine with electron-donating groups, such as a methoxy (B1213986) group, can have a significant impact. Studies on the solvolysis of related benzyl (B1604629) derivatives show that an electron-donating group like 4-methoxy stabilizes a positive charge at the benzylic carbon more effectively than an electron-withdrawing 4-chloro group. This suggests that the electronic nature of the substituent is key to modulating the reactivity and binding affinity of the benzyl portion of the molecule. In some systems, electron-donating substituents have been shown to accelerate biological processes. rsc.org In a series of platinum(IV) complexes with benzylamine (B48309) derivatives, the 4-chloro and 4-fluoro analogues demonstrated notable anticancer activity. researchgate.net
The following table illustrates hypothetical relative activities based on substituent effects observed in analogous systems.
| Substituent at 4-position | Electronic Effect | Expected Relative Potency |
| -Cl | Electron-withdrawing | Baseline |
| -F | Electron-withdrawing | Potentially similar or slightly lower |
| -CH₃ | Electron-donating | May increase or decrease depending on the target |
| -OCH₃ | Strong electron-donating | Likely to decrease potency if electron withdrawal is key |
| -CF₃ | Strong electron-withdrawing | May increase potency |
Cyclobutyl Ring Modifications and Their Influence on Potency and Selectivity
The cyclobutyl ring is not merely a simple linker; its conformation and substitution are vital for activity. The rigid nature of the cyclobutyl ring helps to minimize the entropic penalty upon binding to a target. nih.gov
Ring Size: Expansion to a cyclopentyl or cyclohexyl ring, or contraction to a cyclopropyl (B3062369) ring, often leads to a decrease in potency. For example, in one study on USP1/UAF1 inhibitors, cyclopropyl and cyclobutyl analogues demonstrated potent inhibition, highlighting the favorability of small, rigid rings. acs.org
Ring Substitution: The addition of substituents on the cyclobutyl ring can enhance binding affinity through additional van der Waals contacts or by influencing the ring's pucker and the orientation of the benzyl and amine groups. For instance, the introduction of a hydroxyl group can provide an additional hydrogen bonding opportunity. nih.gov
Spirocyclic Systems: The creation of a spirocyclic system involving the cyclobutyl ring has been shown in some cases to be crucial for potency, with changes to larger or smaller spiro-rings leading to a significant drop in activity. nih.gov
This table shows the impact of modifying the cycloalkyl group on inhibitory concentration (IC50) in a related series of compounds. acs.org
| Compound Moiety | IC50 (nM) |
| Cyclopropyl | 180 |
| Cyclobutyl | 180 |
| Oxetane | Inactive |
Nitrogen Substitution Patterns and Their SAR Implications
The secondary amine in this compound is a key site for modification.
Alkylation: Small alkyl groups on the nitrogen are often well-tolerated, but larger, bulky groups can lead to a loss of activity due to steric hindrance.
Introduction of Polar Functionality: Adding polar groups to the N-substituent, such as hydroxyl or ether functionalities, can decrease potency, suggesting that a lipophilic character in this region is preferred for some targets. nih.gov In contrast, for other targets, such modifications might enhance solubility and improve pharmacokinetic properties.
Incorporation into a Ring: Incorporating the nitrogen into a heterocyclic ring system (e.g., piperidine, pyrrolidine) can constrain the conformation and lead to increased potency and selectivity, as seen in various benzothiazole (B30560) cyclobutyl amine derivatives. google.com
The SAR suggests that the nitrogen atom's environment is sensitive to substitution, with lipophilicity and steric bulk being critical parameters. In a series of GPR88 agonists, lipophilic alkyl substitutions on the amide nitrogen tended to result in better potency. nih.gov
| N-Substitution | Nature of Substituent | Expected Potency |
| -H (Secondary Amine) | Baseline | Baseline |
| -CH₃ (Tertiary Amine) | Small, lipophilic | May be tolerated or improve potency |
| -CH₂CH₂OH | Polar | Likely to decrease potency |
| Phenyl | Bulky, Aromatic | May increase potency through additional interactions |
Pharmacological Characterization and Biological Activity of 4 Chloro Benzyl Cyclobutyl Amine
In Vitro Receptor Binding Studies
No publicly available data exists detailing the binding affinity of (4-Chloro-benzyl)-cyclobutyl-amine for histamine (B1213489) receptors (H1, H2, H3, H4), chemokine receptors (such as those for MIP-1alpha and MCP-1), or other G-Protein Coupled Receptors (GPCRs). Similarly, information regarding its potential interactions with ion channels is absent from the scientific literature.
Enzyme Inhibition/Activation Studies
There are no published studies on the ability of this compound to inhibit or activate specific enzymes. For instance, while acetylcholinesterase inhibition has been studied for some related compounds, no such data is available for the subject compound.
Cell-Based Assays for Functional Activity
Functional data from cell-based assays, which would elucidate the cellular consequences of the compound's interaction with any potential targets (e.g., agonist, antagonist, or inverse agonist activity), have not been reported in the literature for this compound.
Signal Transduction Pathway Analysis
No published studies were identified that investigate the effects of this compound on any signal transduction pathways. Research in this area would typically involve assays to determine if the compound interacts with specific receptors, enzymes, or downstream signaling molecules, and no such data could be located for this specific compound.
Cellular Uptake and Distribution Studies
There is a lack of available information regarding the mechanisms by which this compound enters cells and its subsequent distribution within cellular compartments. Such studies are crucial for understanding a compound's mechanism of action and potential for reaching its biological target.
In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Research
A critical component of drug discovery and development is the characterization of a compound's ADME properties. For this compound, there is no publicly available data for the following standard in vitro assays:
Metabolic Stability Profiling
No studies were found that report on the metabolic stability of this compound. These experiments would typically involve incubating the compound with liver microsomes or hepatocytes to determine its rate of metabolic clearance.
Plasma Protein Binding
The degree to which this compound binds to plasma proteins such as albumin is a key parameter influencing its distribution and availability to target tissues. However, no data on the plasma protein binding of this compound has been published.
Permeability Assays
Information on the permeability of this compound, often assessed through assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or using cell lines such as Caco-2, is not available. These assays are used to predict a compound's potential for absorption across biological membranes.
Computational Chemistry and Molecular Modeling of 4 Chloro Benzyl Cyclobutyl Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (4-Chloro-benzyl)-cyclobutyl-amine, methods like Density Functional Theory (DFT) would be employed to determine its electronic structure. These calculations can predict key parameters that govern the molecule's stability and reactivity.
Key calculated properties would include:
Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is a critical indicator of molecular reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.
Electron Density Distribution: Mapping the electron density reveals the distribution of charge across the molecule. The electronegative chlorine atom and the nitrogen atom of the amine group are expected to be regions of higher electron density.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the molecule's surface. It identifies electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) sites, which are key to predicting non-covalent interactions and reaction pathways. For this compound, the area around the amine's lone pair would be nucleophilic, while the hydrogen atoms of the amine and the aromatic ring would be electrophilic.
These quantum mechanical descriptors are invaluable for predicting how the molecule will behave in a chemical or biological environment.
Table 1: Hypothetical Quantum Chemical Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -8.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 7.3 eV | Indicator of chemical reactivity |
Molecular Dynamics Simulations for Conformational Sampling and Ligand-Target Interactions
While quantum calculations provide a static picture, molecular dynamics (MD) simulations offer a view of the molecule's behavior over time. An MD simulation of this compound, either in a solvent or interacting with a biological macromolecule, would reveal its dynamic nature.
Key insights from MD simulations would include:
Conformational Analysis: The molecule is not rigid. The bonds between the benzyl (B1604629) group, the amine, and the cyclobutyl ring can rotate. MD simulations sample the vast conformational space to identify the most stable, low-energy conformations that the molecule is likely to adopt.
Solvent Effects: By simulating the molecule in a water box, one can study how it interacts with the solvent, including the formation of hydrogen bonds between the amine group and water molecules. This is crucial for understanding its solubility and pharmacokinetic properties.
Molecular Docking Studies with Relevant Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a larger biological target like a protein. nih.gov This method is central to structure-based drug design.
Identification of Binding Pockets and Interaction Modes
For this compound, docking studies would begin by identifying a relevant biological target. Given its structural similarity to known inhibitors of enzymes like monoamine oxidase (MAO) or certain transporters, these could be chosen as hypothetical targets.
The process involves:
Protein Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). nih.gov
Ligand Preparation: A 3D model of this compound is generated and its energy is minimized.
Docking Simulation: A docking algorithm systematically samples different orientations and conformations of the ligand within the protein's active site or other potential binding pockets. nih.gov
The results are scored based on the predicted binding affinity. The top-scoring poses reveal the most likely interaction modes. For this molecule, key interactions could include:
Hydrogen Bonding: The amine group can act as a hydrogen bond donor and acceptor. cymitquimica.com
Hydrophobic Interactions: The cyclobutyl and benzyl groups can form hydrophobic interactions with nonpolar residues in the binding pocket. researchgate.net
Pi-Stacking: The aromatic chlorophenyl ring can engage in pi-pi stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Table 2: Example of a Molecular Docking Result
| Target Protein (Hypothetical) | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Monoamine Oxidase B | -7.8 | Tyr435, Gln206 | Pi-Stacking, Hydrogen Bond |
Virtual Screening for Analogues
Once a binding mode to a specific target is established, this information can be used to screen large virtual libraries of compounds for analogues with potentially improved activity. The validated docking protocol for this compound would be applied to a database of millions of commercially available or synthetically accessible compounds. Molecules that fit the binding pocket well and form similar or better interactions than the original compound would be identified as "hits" for further investigation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov To build a QSAR model relevant to this compound, a dataset of structurally similar compounds with measured biological activity against a specific target would be required.
The process involves:
Data Collection: A set of amine-containing compounds with known activities (e.g., IC50 values) is assembled.
Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can include constitutional, topological, geometric, and electronic descriptors.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create an equation that correlates a subset of these descriptors with the observed biological activity. nih.gov
A hypothetical QSAR equation might look like: Activity = c0 + c1(LogP) + c2(Molecular Weight) + c3*(HOMO Energy)
Such a model, once validated, could be used to predict the activity of new, untested analogues, including this compound, thereby prioritizing which compounds to synthesize and test experimentally. researchgate.net
In Silico Prediction of Biological Activity (e.g., using PASS program)
Beyond targeting a specific protein, computational tools can predict the broader biological activity spectrum of a molecule based on its structure. Programs like PASS (Prediction of Activity Spectra for Substances) analyze the structure of a compound and compare it to a vast database of known bioactive molecules.
For this compound, a PASS prediction would generate a list of potential biological activities, each with a probability score (Pa for "probable activity" and Pi for "probable inactivity"). This can provide valuable clues about the compound's potential therapeutic applications or off-target effects. nih.gov
Table 3: Hypothetical PASS Prediction Results for this compound
| Predicted Activity | Pa (Probable Activity) | Pi (Probable Inactivity) |
|---|---|---|
| Monoamine oxidase B inhibitor | 0.650 | 0.012 |
| Antidepressant | 0.580 | 0.025 |
| Anxiolytic | 0.495 | 0.041 |
These predictions are probabilistic and serve as a guide for focused experimental testing rather than a definitive statement of the compound's function. nih.gov
Analytical Methodologies in Research for 4 Chloro Benzyl Cyclobutyl Amine
Advanced Chromatographic Techniques for Purity and Quantitative Analysis
Chromatographic methods are fundamental for separating components of a mixture for identification, quantification, and purification. For a compound like (4-Chloro-benzyl)-cyclobutyl-amine, both HPLC and GC-MS would be principal techniques for assessing purity and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC) with Various Detection Methods
HPLC is a cornerstone of pharmaceutical and chemical analysis, offering high resolution and sensitivity. For a secondary amine like this compound, reverse-phase HPLC would be the most common approach. Purity analysis would typically be verified via HPLC with retention time analysis.
A hypothetical HPLC method for this compound would likely involve a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic solvent (such as acetonitrile (B52724) or methanol). Detection could be achieved using a Diode-Array Detector (DAD) to obtain UV spectral data for the peak of interest, confirming its identity against a reference standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the molecular weight and likely volatility of this compound, GC-MS is a suitable method for its analysis. The technique provides both retention time data from the gas chromatograph and mass spectral data from the mass spectrometer, which allows for high confidence in compound identification. While specific GC-MS data for this compound is not available, analysis of a related compound, 4-chlorobenzylamine (B54526), shows characteristic peaks that can be used for identification. nih.gov
A typical GC-MS analysis would involve a capillary column, such as a DB-5MS, with helium as the carrier gas. The mass spectrometer would be operated in electron ionization (EI) mode, which would generate a reproducible fragmentation pattern for the molecule, serving as a "fingerprint" for identification.
Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS)
For the analysis of complex mixtures or for detecting trace levels of impurities, hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are invaluable. These methods offer a high degree of selectivity and sensitivity. In the context of pharmaceutical development, LC-MS/MS is often used for the quantification of genotoxic impurities.
While no specific LC-MS/MS methods for this compound have been published, the general approach would involve developing a method that can separate the target compound from its potential impurities, followed by detection using a tandem mass spectrometer. The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode to achieve high selectivity and low detection limits.
Chiral Separation Techniques for Enantiomeric Purity Assessment
This compound is a chiral compound, meaning it can exist as two non-superimposable mirror images called enantiomers. As enantiomers can have different pharmacological and toxicological properties, assessing the enantiomeric purity is crucial.
Chiral separation can be achieved using specialized chromatographic techniques, most commonly chiral HPLC. This involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers, leading to their separation. The choice of CSP and mobile phase is critical and would need to be empirically determined for this compound.
Spectroscopic Methods for In-Process Control and Reaction Monitoring
Spectroscopic techniques are vital for monitoring the progress of chemical reactions in real-time, ensuring optimal yield and purity of the final product. For the synthesis of this compound, which would likely involve the N-alkylation of cyclobutylamine (B51885) with 4-chlorobenzyl chloride, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be employed. numberanalytics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the final product and for monitoring the disappearance of starting materials and the appearance of the product. chemicalbook.com On-line NMR spectroscopy can provide both qualitative and quantitative information from complex reacting mixtures. researchgate.netmpg.de
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the formation of the N-H bond in the secondary amine product and the disappearance of the primary amine starting material.
Future Research Directions and Translational Potential
Design and Synthesis of Next-Generation (4-Chloro-benzyl)-cyclobutyl-amine Derivatives with Enhanced Properties
The development of next-generation analogs of this compound is a primary focus for enhancing its therapeutic potential. The synthesis of these new chemical entities will be guided by structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic profiles.
Key synthetic strategies will likely involve modifications at three primary locations: the cyclobutane (B1203170) ring, the benzyl (B1604629) group, and the amine linker. The synthesis of polysubstituted cyclobutanes can be challenging due to the stereochemical complexity and the inherent ring strain that allows for rapid ring-flipping. nih.gov Advanced synthetic methodologies, such as stereocontrolled palladium-catalyzed reactions or Grignard reactions on cyclobutyl ketone precursors, can be employed to create a library of derivatives with defined stereochemistry. nih.gov For instance, strategies like [2+2] cycloadditions and Michael additions are established methods for forming cyclobutane rings and can be adapted for these synthetic efforts. google.com
Modifications to the 4-chloro-benzyl moiety could involve introducing alternative substituents on the phenyl ring to modulate electronic properties and interactions with biological targets. The synthesis of various substituted benzyl amides has been demonstrated through multi-step processes involving nucleophilic aromatic substitution followed by reduction and acylation. nih.gov These approaches can be adapted to generate a diverse set of analogs.
The following table summarizes potential synthetic strategies for generating novel derivatives:
Table 1: Synthetic Strategies for Novel this compound Derivatives
| Strategy | Target Modification | Potential Advantage | Reference |
|---|---|---|---|
| [2+2] Cycloaddition | Cyclobutane Ring | Creation of diverse core structures. | google.com |
| Palladium-Catalyzed C-H Activation | Cyclobutane Ring | Stereocontrolled functionalization. | nih.gov |
| Nucleophilic Aromatic Substitution | Benzyl Moiety | Introduction of diverse functional groups on the phenyl ring. | nih.gov |
Exploration of Novel Therapeutic Areas Based on Mechanistic Insights
While the specific biological targets of this compound are not yet fully elucidated, the structural motifs present in the molecule suggest several promising therapeutic avenues for exploration. Molecules containing cyclobutyl fragments have been successfully developed as drugs for a range of conditions, including cancer, neurological disorders, and viral infections. nih.gov
Notably, derivatives of benzothiazole (B30560) cyclobutyl amine have been investigated as histamine (B1213489) H3 receptor ligands. google.com The H3 receptor is implicated in a variety of neurological and cognitive processes. google.com This suggests that derivatives of this compound could be rationally designed and screened for activity against central nervous system (CNS) targets, such as G protein-coupled receptors (GPCRs). The GPR88 receptor, for example, is highly expressed in the brain and is considered a target for disorders like Parkinson's disease, schizophrenia, and addiction. nih.gov Synthetic agonists for this receptor have been developed from related scaffolds. nih.gov Therefore, future research should involve screening this compound and its derivatives against a panel of CNS receptors to identify potential therapeutic applications in neurology and psychiatry.
Development of Prodrug Strategies
To overcome potential pharmacokinetic challenges such as poor membrane permeability or rapid first-pass metabolism, the development of prodrugs is a valuable strategy. nih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active compound. nih.gov
For this compound, the secondary amine group is an ideal handle for chemical modification to create prodrugs. Various approaches can be considered:
Enzymatic Activation: The amine can be masked with a promoiety that is cleaved by specific enzymes. For example, creating an amide linkage with an amino acid could lead to a prodrug that is a substrate for peptidases. nih.gov
Chemical Activation: Prodrugs can be designed to release the active amine under specific physiological conditions. For instance, thiazolidine (B150603) prodrugs can be used for β-aminothiols, which revert to the parent compound under physiological pH. nih.gov Another approach involves creating N-oxides, which can be reduced to the active tertiary amine under the hypoxic conditions often found in tumors. nih.gov
These strategies can enhance oral bioavailability, improve solubility, or achieve targeted drug delivery to specific tissues or organs. nih.gov
Table 2: Potential Prodrug Strategies for this compound
| Prodrug Type | Promoieties | Activation Mechanism | Desired Outcome | Reference |
|---|---|---|---|---|
| Azo-linked | Aromatic amines | Azo reductases (e.g., in the colon) | Colon-specific drug delivery. | nih.gov |
| N-Acyloxyalkoxycarbonyl | Carbonyl derivatives | Esterases | Improved membrane permeability. | nih.gov |
| N-Oxides | Oxygen | Reductases (hypoxic conditions) | Tumor-selective activation. | nih.gov |
Application in Chemical Biology Tools and Probes
Beyond direct therapeutic applications, this compound and its derivatives can be developed into valuable chemical biology tools to investigate biological pathways. By attaching specific tags to the molecule, researchers can create probes for a variety of applications.
If a specific biological target for this compound is identified, these probes would be instrumental in target validation and in elucidating the mechanism of action. For example, a biotinylated derivative could be used in pull-down assays to identify the protein binding partners of the compound from cell lysates. A fluorescently-tagged version could be used in cellular imaging studies to visualize the subcellular localization of the compound and its target.
Furthermore, isotopically labeled versions of the molecule, for instance incorporating ¹²³I, could be synthesized for use in single-photon emission computed tomography (SPECT) imaging to study the distribution and target engagement of the compound in vivo. google.com The development of such probes is crucial for translating basic scientific findings into a deeper understanding of the compound's biological function.
Table 3: Potential Chemical Biology Probes Based on this compound
| Probe Type | Attached Moiety | Application | Purpose |
|---|---|---|---|
| Affinity Probe | Biotin | Affinity chromatography, pull-down assays | Identification of protein targets and binding partners. |
| Imaging Probe | Fluorophore (e.g., Fluorescein, Rhodamine) | Fluorescence microscopy, flow cytometry | Visualization of subcellular localization and target engagement. |
| Photoaffinity Label | Photoreactive group (e.g., Azide, Benzophenone) | Covalent cross-linking to target proteins | Irreversible labeling of the biological target for identification. |
Conclusion and Academic Outlook
Summary of Current Research Landscape
The current body of scientific literature does not extensively feature dedicated studies on (4-Chloro-benzyl)-cyclobutyl-amine. However, the research landscape of its core components—substituted benzylamines and compounds with a 4-chlorobenzyl moiety—is active and provides significant context.
Benzylamine (B48309) derivatives are a cornerstone in medicinal chemistry and materials science. Research frequently focuses on their synthesis and exploration of their biological activities. researchgate.net For instance, various substituted benzylamines have been synthesized and evaluated as inhibitors of enzymes like copper amine oxidases (CAOs), which are involved in key cellular processes. nih.gov These studies often explore how different substituents on the benzyl (B1604629) ring influence inhibitory activity and selectivity. nih.gov
The 4-chlorobenzyl group, in particular, is a common feature in molecules investigated for therapeutic potential. The chlorine atom can alter the compound's lipophilicity and electronic properties, potentially enhancing its stability and interaction with biological targets. Research on compounds containing this moiety spans a wide range of applications:
Antimicrobial and Antifungal Activity: Molecules like 4-chlorobenzyl p-coumarate have demonstrated potent fungicidal effects, likely by disrupting the fungal plasma membrane. nih.gov
Anticancer Properties: Platinum(IV) complexes supported by 4-chlorobenzylamine (B54526) derivatives have shown impressive in vitro anticancer activity against cell lines like MCF-7. researchgate.net
Synthetic Intermediates: Simpler structures such as 4-chlorobenzylamine and benzyl-(4-chloro-benzyl)-amine (B88110) serve as crucial building blocks or intermediates for synthesizing more complex molecules with potential biological activities. nih.govchemicalbook.com For example, 5-(4-chlorobenzyl)-1,3,4-oxadiazol-2-amine has been synthesized as a parent compound for creating a variety of derivatives. ekb.eg
The synthesis of these related compounds is also a significant area of research. Methodologies often involve the reaction of a benzyl halide with an amine or the use of catalysts to facilitate specific bond formations. chemicalbook.com Characterization is typically performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized molecules. ekb.eg
Identification of Knowledge Gaps
Given the limited direct research, significant knowledge gaps exist for this compound. The primary unknowns encompass its fundamental chemical and biological profile.
Key Knowledge Gaps Include:
Optimized Synthesis and Physicochemical Properties: While one could propose a synthesis route based on standard reactions (e.g., reductive amination of cyclobutanone (B123998) with 4-chlorobenzylamine or nucleophilic substitution between 4-chlorobenzyl chloride and cyclobutylamine), specific, optimized reaction conditions, yield, and purification methods for this compound are not established. Its detailed physicochemical properties, such as melting point, boiling point, solubility, and spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectra), are also undocumented.
Biological Activity Profile: The compound has not been systematically screened for biological activities. Based on related structures, it could potentially exhibit anticancer, antifungal, or enzyme-inhibitory properties, but this remains speculative without empirical data. nih.govnih.govresearchgate.net
Mechanism of Action: Should any biological activity be discovered, the underlying mechanism of action would be a complete unknown. Determining how it interacts with cellular targets would be a critical area for investigation.
Structure-Activity Relationship (SAR): There is no information on how modifications to the this compound scaffold would affect its activity. For example, the importance of the cyclobutyl group compared to other cycloalkyl or linear alkyl groups is unknown, as is the optimal position or nature of the halogen on the benzyl ring.
Pharmacokinetics and Metabolism: No data exists on the absorption, distribution, metabolism, and excretion (ADMET) profile of the compound, which is essential for any potential therapeutic development. openmedicinalchemistryjournal.com
Long-Term Perspectives for this compound Research
The future for this compound research is open and can be directed by the findings from its chemical relatives. A systematic approach would be necessary to build a comprehensive understanding of this molecule.
Future Research Directions:
Synthesis, Purification, and Characterization: The foundational step will be to develop and optimize a reliable synthetic route to produce the compound in high purity and to fully characterize its chemical and physical properties. ekb.eg This would provide the necessary material for all subsequent studies.
Broad Biological Screening: A comprehensive screening program should be initiated to evaluate this compound against a diverse range of biological targets. Drawing from the activities of related benzylamines, initial efforts could focus on:
Enzyme Inhibition: Testing against enzyme families such as amine oxidases or kinases. nih.govmdpi.com
Anticancer Activity: Screening against various cancer cell lines. researchgate.net
Antimicrobial Efficacy: Evaluating its effect on different strains of bacteria and fungi. nih.gov
Structure-Activity Relationship (SAR) Studies: Assuming promising "hit" activity is found, SAR studies would be a long-term goal. This would involve the synthesis of a library of analogues to probe the importance of each structural component. Modifications could include:
Varying the substituent on the phenyl ring (e.g., different halogens, methoxy (B1213986) groups, or nitro groups).
Replacing the cyclobutyl group with other cyclic or acyclic alkyl groups.
Altering the substitution pattern on the benzyl ring (ortho, meta).
Mechanistic and Computational Studies: For any confirmed biological activity, detailed mechanistic studies would be essential. This could be complemented by computational and molecular docking studies to predict and rationalize the binding of this compound to its biological target, as has been done for other novel molecules. nih.gov
Development as a Chemical Probe or Therapeutic Lead: If a potent and selective activity is identified, the compound could be developed as a chemical probe to study specific biological processes. nih.gov With further optimization and favorable ADMET properties, it could emerge as a lead compound for drug discovery efforts.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (4-Chloro-benzyl)-cyclobutyl-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 4-chlorobenzyl chloride and cyclobutylamine under basic conditions (e.g., using K₂CO₃ in anhydrous THF). Alternative routes include reductive amination of 4-chlorobenzaldehyde with cyclobutylamine using NaBH₃CN as a reducing agent. Reaction optimization requires controlling temperature (0–25°C), solvent polarity, and stoichiometric ratios. For example, excess cyclobutylamine (1.5–2.0 equiv.) improves yield by minimizing side reactions like over-alkylation .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic signals:
- Aromatic protons (4-chlorobenzyl group): δ 7.2–7.4 ppm (doublet, J = 8.0 Hz).
- Cyclobutyl protons: δ 2.0–3.0 ppm (multiplet for strained ring).
- Methylene (CH₂) bridging group: δ 3.8–4.0 ppm (singlet).
- Mass Spectrometry : The molecular ion peak (M⁺) should correspond to the molecular formula C₁₁H₁₃ClN (calculated m/z 194.07). Fragmentation patterns may include loss of Cl (m/z 159) or cyclobutyl group cleavage .
Q. What are the stability considerations for this compound under varying pH and temperature?
- Methodological Answer : Stability studies should involve:
- pH-dependent degradation : Test in buffered solutions (pH 2–12) at 25°C, monitoring via HPLC. The compound is prone to hydrolysis in acidic conditions (pH < 4), forming 4-chlorobenzyl alcohol.
- Thermal stability : Conduct thermogravimetric analysis (TGA) to identify decomposition temperatures (>150°C). Store at 2–8°C in inert atmospheres (argon) to prevent oxidation .
Advanced Research Questions
Q. How can kinetic studies resolve contradictions in reported reactivity of this compound with electrophiles?
- Methodological Answer : Contradictory results (e.g., regioselectivity in nitration) may arise from solvent effects or competing mechanisms. Design experiments to isolate intermediates (e.g., using low-temperature NMR or trapping agents). Compare reaction rates in polar aprotic (DMF) vs. nonpolar (toluene) solvents. For example, in DMF, the amine’s lone pair is more available, favoring para-substitution, while toluene may stabilize radical intermediates .
Q. What computational methods predict the binding affinity of this compound to biological targets (e.g., monoamine oxidases)?
- Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential maps and frontier molecular orbitals. Molecular docking (AutoDock Vina) with MAO-B (PDB ID 2V5Z) can identify key interactions (e.g., π-π stacking with FAD cofactor, H-bonding with Tyr435). Validate predictions with in vitro enzyme inhibition assays .
Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) elucidate metabolic pathways of this compound in hepatic microsomes?
- Methodological Answer : Synthesize ¹³C-labeled cyclobutylamine via reductive amination with NaB¹³CN. Incubate with rat liver microsomes and NADPH. Use LC-MS/MS to track labeled metabolites (e.g., hydroxylated derivatives or glucuronide conjugates). Compare fragmentation patterns to unlabeled controls to confirm metabolic sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
